5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine involves several steps. One common method includes the reaction of 4-cyclopropyl-6-methoxypyrimidine with bromine in the presence of a suitable solvent like ethanol . The reaction is typically carried out at low temperatures and then gradually warmed to room temperature, allowing the reaction to proceed over several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: While not used directly as a drug, it can be part of the research in developing new pharmaceuticals.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the context of its use in research .
Comparison with Similar Compounds
5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine can be compared with similar compounds such as 5-Bromo-4-cyclopropyl-6-methoxypyrimidine . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific combination of functional groups, which can influence its interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C12H17BrN2O |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-4-methoxy-6-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C12H17BrN2O/c1-7(2)6-9-10(13)12(16-3)15-11(14-9)8-4-5-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
HOPUVOUMMRFVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=N1)C2CC2)OC)Br |
Origin of Product |
United States |
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